molecular formula C16H16N2O3S B2472980 N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide CAS No. 921862-33-1

N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide

Cat. No. B2472980
CAS RN: 921862-33-1
M. Wt: 316.38
InChI Key: DTDPYYGWPLDWDD-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide, also known as GSK-J4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. GSK-J4 is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the epigenetic regulation of gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods and Characteristics : N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide derivatives have been synthesized using different chemical methods, demonstrating their diverse chemical properties. For instance, the use of NBS with irradiation in the bromination of the methyl group in certain derivatives has been reported, showcasing the methodology's efficiency in creating functionalized 5-methylpyrimidine compounds (Šterk et al., 2012).

Biological Activities

  • Anticancer and Antimicrobial Potential : Several derivatives of this compound have shown promising anticancer and antimicrobial activities. Some compounds, particularly those synthesized for antimicrobial purposes, exhibited significant activities against bacterial and fungal strains (Babu et al., 2013). Another study reported the synthesis of nickel(II) complexes with thiosemicarbazone Schiff base with isatin moiety, which displayed anticancer potency against human colorectal carcinoma cell lines (Ali et al., 2014).

Corrosion Inhibition

  • Application in Corrosion Inhibition : Isatin derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. These studies have shown that certain derivatives can act as effective corrosion inhibitors for mild steel in acidic environments (Ansari et al., 2015).

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-18-15-8-7-14(9-13(15)10-16(18)19)17-22(20,21)11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDPYYGWPLDWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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